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Acid

Cat. No.: B1349436

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-methoxybenzofuran-
2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis commences from
4-methoxyphenol, which is first converted to 5-methoxysalicylaldehyde. This intermediate
subsequently undergoes O-alkylation with ethyl bromoacetate, followed by an intramolecular
cyclization and subsequent saponification to yield the target compound. This multi-step route is
robust and relies on established chemical transformations, providing a clear pathway for
obtaining this important benzofuran derivative.

Introduction

Benzofuran-2-carboxylic acid derivatives are prevalent structural motifs in numerous
biologically active compounds and natural products. Their utility as key intermediates in drug
discovery programs necessitates reliable and well-documented synthetic procedures. This
document outlines a validated three-step synthetic pathway to 6-methoxybenzofuran-2-
carboxylic acid, starting from a readily available substituted phenol. The described protocols
are intended for laboratory-scale synthesis and can be adapted for further analogue
development.
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Overall Synthetic Scheme

The synthesis is performed in three main stages:

o Formylation of 4-methoxyphenol to yield 5-methoxysalicylaldehyde via the Reimer-Tiemann
reaction.

o Formation of the benzofuran ring through O-alkylation of 5-methoxysalicylaldehyde with ethyl
bromoacetate, followed by an intramolecular Perkin-type cyclization to give ethyl 6-
methoxybenzofuran-2-carboxylate.

o Saponification of the ethyl ester to afford the final product, 6-methoxybenzofuran-2-

carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields
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Formylation ol Hydroxide ylaldehyde
Ethyl 2-((2-
5- Ethyl yz((
) ) formyl-4-
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methoxyphen
ylaldehyde , K2COs
oxy)acetate)
Ethyl 2-((2- Acetic Ethyl 6-
Intramolecula  formyl-4- anhydride, methoxybenz
2b o . ~80-90%
r Cyclization methoxyphen  Sodium ofuran-2-
oxy)acetate) acetate carboxylate
6-
Ethyl 6-
o ] Methoxybenz
Saponificatio methoxybenz ~ Sodium
3 ) ofuran-2- >95%
n ofuran-2- Hydroxide _
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Experimental Protocols
Step 1: Synthesis of 5-Methoxysalicylaldehyde

This procedure is based on the Reimer-Tiemann reaction.[1]

e Reagents and Materials:

o

[¢]

[¢]

[e]

o

Ethanol

4-Methoxyphenol

Sodium hydroxide (NaOH)

Chloroform (CHCIs)

Hydrochloric acid (HCI), concentrated
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[e]

Diethyl ether

o

Anhydrous sodium sulfate (Na2S0a)

Round-bottom flask with reflux condenser

[¢]

[¢]

Stirring apparatus

Procedure:

o In a 500 mL round-bottom flask, dissolve sodium hydroxide (40 g, 1.0 mol) in water (60
mL).

o Add 4-methoxyphenol (24.8 g, 0.2 mol) to the flask and heat the mixture to 60-65°C with
stirring until the phenol dissolves.

o Slowly add chloroform (20 mL, 0.25 mol) dropwise over a period of 1 hour, maintaining the
temperature at 60-65°C. The mixture will become a thick paste.

o After the addition is complete, continue to heat and stir the mixture for an additional 2
hours.

o Cool the reaction mixture and remove the excess chloroform by steam distillation or under
reduced pressure.

o Acidify the remaining aqueous solution with concentrated hydrochloric acid until it is
strongly acidic (pH ~1-2). A dark oil will separate.

o Extract the product with diethyl ether (3 x 200 mL).

o Wash the combined organic layers with water (2 x 100 mL), dry over anhydrous sodium
sulfate, and filter.

o Remove the solvent under reduced pressure. The crude product can be purified by
distillation under reduced pressure or by recrystallization from a suitable solvent like
ethanol/water to yield 5-methoxysalicylaldehyde as a crystalline solid.
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Step 2: Synthesis of Ethyl 6-Methoxybenzofuran-2-
carboxylate

This step involves an initial O-alkylation followed by a Perkin-type intramolecular cyclization.
e Part A: O-Alkylation[2]

o Reagents and Materials:

5-Methoxysalicylaldehyde

Ethyl bromoacetate

Anhydrous potassium carbonate (K2COs)

Acetonitrile (CH3CN)

Round-bottom flask with reflux condenser

o Procedure:

» To a 250 mL round-bottom flask, add 5-methoxysalicylaldehyde (15.2 g, 0.1 mol),
anhydrous potassium carbonate (41.4 g, 0.3 mol), and acetonitrile (150 mL).

» Stir the suspension vigorously for 10 minutes at room temperature.
» Add ethyl bromoacetate (18.4 g, 0.11 mol) to the mixture.

= Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction
progress by TLC.

= After completion, cool the mixture to room temperature and filter off the inorganic salts.
= Wash the salts with acetonitrile.

» Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 2-
((2-formyl-4-methoxyphenoxy)acetate), which can be used in the next step without
further purification.
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o Part B: Intramolecular Cyclization
o Reagents and Materials:
» Crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)
» Acetic anhydride
» Anhydrous sodium acetate (NaOAc)
o Procedure:

= |n a round-bottom flask, mix the crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)
from the previous step with acetic anhydride (50 mL) and anhydrous sodium acetate (10
g, 0.12 mol).

» Heat the mixture to 140-150°C and maintain for 4-6 hours with stirring.

» Cool the reaction mixture and pour it carefully into ice-water (300 mL) with vigorous
stirring.

» The product will precipitate as a solid. Stir for 30 minutes to ensure complete hydrolysis
of the excess acetic anhydride.

» Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

» The crude product can be recrystallized from ethanol to give pure ethyl 6-
methoxybenzofuran-2-carboxylate.

Step 3: Saponification to 6-Methoxybenzofuran-2-
carboxylic acid

This is a standard ester hydrolysis procedure.[3][4][5]
¢ Reagents and Materials:

o Ethyl 6-methoxybenzofuran-2-carboxylate
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[e]

Sodium hydroxide (NaOH)

Ethanol

o

Water

[¢]

[e]

Hydrochloric acid (HCI), concentrated

e Procedure:

o Dissolve ethyl 6-methoxybenzofuran-2-carboxylate (22.0 g, 0.1 mol) in ethanol (100 mL) in
a round-bottom flask.

o Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

o Heat the mixture to reflux for 2-3 hours. The reaction completion can be monitored by
TLC.

o After cooling, remove the ethanol under reduced pressure.

o Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50
mL) to remove any unreacted ester.

o Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of
concentrated hydrochloric acid.

o The 6-methoxybenzofuran-2-carboxylic acid will precipitate as a white or off-white solid.

o Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to
obtain the final product.

Visualizations
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Step 1: Formylation Step 2: Benzofuran Formation

O-Alkylation
BrCH2CO2Et, K2CO3)

Intramolecular Cyclization
Ac20, NaOACc;

Ethyl 2-((2-formyl-4-

4-Methoxyphenol methoxyphenoxy)acetate)

u " Ethyl 6-methoxybenzo-
5-Methoxysalicylaldehyde furan-2-carboxyl

boxylate

Click to download full resolution via product page

Caption: Overall synthetic workflow for 6-methoxybenzofuran-2-carboxylic acid.

Ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)
with Acetic Anhydride & Sodium Acetate

ase (Acetate)

Formation of enolate intermediate at the alpha-carbon

:

Intramolecular aldol-type addition
of enolate onto the aldehyde

l

Cyclized intermediate

eat

Dehydration (elimination of water)
to form the furan ring

:

Ethyl 6-methoxybenzofuran-2-carboxylate
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Caption: Simplified mechanism for the intramolecular Perkin-type cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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